Cas no 1805393-91-2 (Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate)
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C9H7F4NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)3-6(4)10/h2-3H,14H2,1H3
- InChI Key: ALAWHUZCTZALBK-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C(F)(F)F)C=C1C(=O)OC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014987-250mg |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |
1805393-91-2 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015014987-500mg |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |
1805393-91-2 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
| Alichem | A015014987-1g |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |
1805393-91-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate (CAS No. 1805393-91-2): An Overview of Its Structure, Properties, and Applications
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate (CAS No. 1805393-91-2) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its aromatic ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group, making it a valuable building block for various applications.
The molecular formula of Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate is C10H8F4NO2, and its molecular weight is approximately 240.17 g/mol. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The amino group, on the other hand, provides opportunities for further functionalization and conjugation with other molecules.
In recent years, Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which can improve their pharmacokinetic properties and therapeutic efficacy.
A notable example of its application in drug discovery is the synthesis of potent inhibitors of specific enzymes involved in various disease pathways. For instance, researchers have utilized Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate as a starting material to develop inhibitors of kinases, which are important targets in cancer therapy. The ability to fine-tune the properties of these inhibitors through structural modifications has led to the identification of several promising lead compounds.
Beyond pharmaceutical applications, Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate has also found use in materials science. Its unique electronic properties make it suitable for the development of functional materials such as organic semiconductors and luminescent materials. These materials have potential applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and coupling reactions involving organometallic reagents. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
In terms of safety and handling, it is important to note that while Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate is not classified as a hazardous material, it should be handled with appropriate precautions to ensure laboratory safety. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.
The future prospects for Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate are promising, driven by ongoing research efforts aimed at expanding its applications in both pharmaceuticals and materials science. As new synthetic methods are developed and optimized, it is likely that this compound will continue to play a significant role in advancing various scientific fields.
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